molecular formula C23H29N3O2S2 B4274366 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4274366
M. Wt: 443.6 g/mol
InChI Key: GZVPOOCFTWUTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidin-4(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5,6-Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the (4-Methylbenzyl)thio Group: This step involves a nucleophilic substitution reaction where the thio group is introduced using a suitable thiol reagent.

    Addition of the 3-(4-Morpholinyl)propyl Group: This can be achieved through a nucleophilic substitution reaction using a morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thieno[2,3-d]pyrimidin-4(3H)-one core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings and the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions like reflux or microwave-assisted synthesis.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Receptor Binding: It may act as a ligand for certain receptors, influencing biological processes.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Diagnostics: It can be used in the development of diagnostic tools due to its ability to bind to specific biomolecules.

Industry

    Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-(3-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-16-5-7-19(8-6-16)15-29-23-24-21-20(17(2)18(3)30-21)22(27)26(23)10-4-9-25-11-13-28-14-12-25/h5-8H,4,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVPOOCFTWUTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 2
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 3
Reactant of Route 3
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 4
Reactant of Route 4
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 5
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 6
Reactant of Route 6
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-MORPHOLINOPROPYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

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